14:1 cholesteryl ester-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H70O2 |

|---|---|

分子量 |

602.0 g/mol |

IUPAC名 |

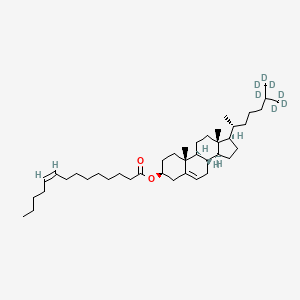

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate |

InChI |

InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1/i2D3,3D3,31D |

InChIキー |

LAMGDJMPDNVWTB-MHKUVELWSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCC/C=C\CCCC)C)C)C([2H])([2H])[2H] |

正規SMILES |

CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14:1 Cholesteryl Ester-d7

This guide provides a comprehensive overview of 14:1 Cholesteryl Ester-d7, a deuterated lipid standard essential for accurate quantification in lipidomics research. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for mass spectrometry-based analysis of cholesteryl esters.

Core Properties and Specifications

This compound, also known as cholesteryl-d7 myristoleate, is a synthetic, stable isotope-labeled version of the naturally occurring cholesteryl myristoleate. The incorporation of seven deuterium atoms on the cholesterol moiety results in a mass shift, allowing it to be distinguished from its endogenous, non-labeled counterparts in a sample by mass spectrometry. This property makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Chemical Formula | C₄₁H₆₃D₇O₂ |

| Molecular Weight | 602.04 g/mol |

| CAS Number | 2342574-68-7 |

| Purity | >99% (as determined by TLC) |

| Physical Form | Solution |

| Concentration | 1 mg/mL |

| Storage Temperature | -20°C |

| Synonyms | Cholesteryl-d7 myristoleate, (9Z)-tetradecenoate |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in lipidomics workflows, particularly for the quantification of cholesteryl esters in biological samples such as plasma, serum, and tissues. Its chemical properties are representative of the broader class of cholesteryl esters, making it a suitable standard for various species within this lipid class.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical experimental workflow for the quantification of cholesteryl esters using this compound as an internal standard.

An In-depth Technical Guide to Cholesteryl Myristoleate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl myristoleate-d7, a deuterated analog of cholesteryl myristoleate. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its synthesis and analysis. Furthermore, it contextualizes the biological relevance of cholesteryl esters in metabolic pathways.

Core Compound Details

Cholesteryl myristoleate-d7 is a synthetically modified version of cholesteryl myristoleate where seven hydrogen atoms on the terminal isopropyl group of the cholesterol tail have been replaced with deuterium. This isotopic labeling makes it a valuable tool for a variety of biochemical and medical research applications, particularly in studies involving mass spectrometry-based quantification where it can be used as an internal standard.

Chemical Structure and Properties

The molecular structure consists of a cholesterol-d7 moiety esterified with myristoleic acid, a monounsaturated fatty acid.

Table 1: Physicochemical Properties of Cholesteryl Myristoleate-d7

| Property | Value | Source |

| Systematic Name | cholest-5-en-3β-yl(d7) (9Z-tetradecenoate) | LIPID MAPS |

| Synonyms | 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3beta-ol (9Z-tetradecenoate), cholesteryl-d7 myristoleate | LIPID MAPS |

| Molecular Formula | C₄₁H₆₃D₇O₂ | LIPID MAPS |

| Exact Mass | 601.581518 | LIPID MAPS |

| Molecular Weight | 602.03 | Calculated |

| InChIKey | LAMGDJMPDNVWTB-MHKUVELWSA-N | LIPID MAPS |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of cholesteryl myristoleate-d7, based on established methods for cholesteryl esters.

Synthesis of Cholesteryl Myristoleate-d7

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid.[1][2][3] A generalized protocol is described below.

2.1.1. Materials and Reagents

-

Cholesterol-d7

-

Myristoleoyl chloride (or myristoleic acid and a coupling agent like DCC)

-

Anhydrous pyridine or another suitable base

-

Anhydrous toluene or dichloromethane as a solvent

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

2.1.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol-d7 in the anhydrous solvent.

-

Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of myristoleoyl chloride at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of Cholesteryl Myristoleate-d7

References

- 1. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14:1 Cholesteryl Ester-d7

This technical guide provides a comprehensive overview of the chemical and physical properties of 14:1 Cholesteryl Ester-d7, a deuterated lipid standard crucial for accurate quantification in lipidomics research. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry-based analysis of lipids.

Core Chemical Properties

This compound, also known as cholesteryl-d7 myristoleate, is a synthetic, isotopically labeled version of the naturally occurring cholesteryl myristoleate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[1]

| Property | Value | Source |

| Chemical Name | cholesteryl-d7 myristoleate | [1] |

| Synonyms | 14:1 CE-d7 | N/A |

| Molecular Formula | C₄₁H₆₃D₇O₂ | |

| Molecular Weight | 602.04 g/mol | |

| CAS Number | 2342574-68-7 | |

| Purity | >99% | [1] |

| Form | Solution (typically in a sealed ampule) | [2][3] |

| Storage Temperature | -20°C | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | Predicted to be very low (6.1e-06 g/L for the non-deuterated form) | |

| LogP | Not Available | |

| Appearance | Typically a clear, colorless solution in an organic solvent | N/A |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of cholesteryl esters, which are applicable to this compound.

Synthesis of Cholesteryl Esters

The synthesis of cholesteryl esters can be achieved through the esterification of cholesterol with a fatty acid. For this compound, this would involve the reaction of cholesterol-d7 with myristoleic acid. A common laboratory method involves the use of a coupling agent or an acid catalyst.[4]

Materials:

-

Cholesterol-d7

-

Myristoleic acid

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve cholesterol-d7 and a slight molar excess of myristoleic acid in anhydrous DCM under an inert atmosphere (argon or nitrogen).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate container, dissolve DCC in a small amount of anhydrous DCM.

-

Slowly add the DCC solution to the cholesterol and fatty acid mixture while stirring at room temperature.

-

Allow the reaction to proceed for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a dilute acid (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude cholesteryl ester.

Caption: A generalized workflow for the synthesis of this compound.

Purification by Column Chromatography

The crude cholesteryl ester can be purified using silica gel column chromatography to separate it from unreacted starting materials and other byproducts.[5]

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector (optional)

-

TLC plates and chamber

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude cholesteryl ester in a minimal amount of a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The optimal solvent gradient should be determined by preliminary TLC analysis.

-

Collect fractions and monitor the elution of the desired product using TLC. Cholesteryl esters are less polar than free cholesterol and will elute earlier.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent to obtain the purified this compound.

Caption: A typical workflow for the purification of cholesteryl esters via column chromatography.

Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of other cholesteryl esters in biological samples. The following is a general protocol for the analysis of cholesteryl esters by LC-MS/MS.[6][7][8]

Materials:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

C18 reverse-phase column.

-

Mobile Phase A: Water with a suitable additive (e.g., 10 mM ammonium acetate).

-

Mobile Phase B: A mixture of organic solvents (e.g., methanol/chloroform 3/1, v/v) with the same additive.

-

Biological sample extract containing cholesteryl esters.

-

This compound internal standard solution of a known concentration.

Procedure:

-

Sample Preparation: Spike a known amount of the this compound internal standard into the biological sample extract.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program, starting with a lower percentage of Mobile Phase B and gradually increasing it to elute the cholesteryl esters based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use electrospray ionization (ESI).

-

Perform MS/MS analysis. For cholesteryl esters, a common approach is to monitor the precursor ion (the [M+NH₄]⁺ adduct) and a specific product ion.[9] For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.35) is often observed.[6][10] For this compound, the corresponding dehydrated cholesterol-d7 fragment would be monitored.

-

-

Quantification:

-

Generate extracted ion chromatograms (EICs) for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve.

-

Caption: A standard workflow for the quantification of cholesteryl esters using LC-MS/MS.

Applications in Research

The primary application of this compound is as an internal standard in lipidomics studies.[2][3][11] The use of a deuterated standard is critical for correcting for variations in sample extraction, ionization efficiency, and instrument response, thereby enabling accurate and precise quantification of endogenous cholesteryl esters in complex biological matrices such as plasma, tissues, and cells.[12] This is particularly important in research areas focusing on cardiovascular disease, metabolic disorders, and cancer, where alterations in cholesterol metabolism and cholesteryl ester profiles are often observed.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]

- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Cholesteryl Esters in Advancing Research and Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics and biomedical research, precision and accuracy are paramount. Deuterated cholesteryl esters have emerged as indispensable tools, offering unparalleled advantages in the quantitative analysis and dynamic assessment of cholesterol metabolism. This technical guide delves into the core purposes of utilizing deuterated cholesteryl esters, providing a comprehensive overview of their applications, detailed experimental methodologies, and the underlying principles that make them superior analytical standards and tracers. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these molecules become distinguishable by mass-sensitive analytical techniques without significantly altering their chemical and biological properties. This subtle modification unlocks a wealth of information, enabling researchers to trace metabolic pathways, quantify endogenous lipid pools, and study the structural dynamics of lipid assemblies with remarkable clarity. This guide will serve as a vital resource for professionals in research, and drug development seeking to leverage the power of deuterated cholesteryl esters in their scientific endeavors.

Core Applications of Deuterated Cholesteryl Esters

The unique physicochemical properties of deuterated cholesteryl esters make them invaluable in a range of scientific applications. Their primary uses can be categorized into three main areas: as internal standards for mass spectrometry, as tracers for metabolic flux analysis, and as probes in structural biology studies.

Internal Standards for Accurate Quantification by Mass Spectrometry

One of the most critical applications of deuterated cholesteryl esters is their use as internal standards in mass spectrometry (MS)-based quantification of endogenous cholesteryl esters.[1][2] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the addition of a known amount of a deuterated analog of the analyte of interest to a biological sample allows for precise and accurate quantification.

The principle lies in the fact that the deuterated standard co-elutes with its non-deuterated (endogenous) counterpart during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, the deuterated and non-deuterated species are distinguishable by their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable and reproducible quantification.[3] For instance, deuterated D(7)-free cholesterol and specific deuterated cholesteryl esters are commonly used for the quantification of free cholesterol and various cholesteryl ester species in plasma and tissues.[3][4]

Tracers for Metabolic Studies and Flux Analysis

Deuterated compounds, particularly deuterated water (D₂O), are extensively used to study the dynamics of cholesterol and cholesteryl ester metabolism in vivo.[5][6][7] When D₂O is administered, the deuterium atoms are incorporated into newly synthesized molecules, including cholesterol and the fatty acid moieties of cholesteryl esters.[5] By measuring the rate of deuterium incorporation into these lipids over time, researchers can calculate their fractional and absolute synthesis rates.[8][9]

This stable isotope tracer approach offers a safe and non-invasive way to investigate lipogenesis and cholesterol biosynthesis in humans and animal models.[5][7] It has been instrumental in understanding how different physiological states (e.g., fasting vs. fed), dietary interventions, and disease conditions affect cholesterol metabolism.[2][7] For example, studies using D₂O have elucidated diurnal variations in cholesterol synthesis and the impact of dietary cholesterol on endogenous production.[2][8]

Probes in Structural Biology: NMR and Neutron Scattering

Selectively deuterated cholesteryl esters are powerful probes for investigating the structure, dynamics, and localization of these lipids within biological membranes and lipoproteins using advanced biophysical techniques like deuterium nuclear magnetic resonance (²H NMR) and neutron scattering.[10][11]

-

Deuterium Nuclear Magnetic Resonance (²H NMR): By selectively replacing protons with deuterium at specific positions on the cholesteryl ester molecule, researchers can use ²H NMR to obtain detailed information about the orientation, order, and mobility of different molecular segments within a lipid bilayer.[12][13] The quadrupolar splitting observed in the ²H NMR spectrum is highly sensitive to the motional averaging of the C-D bond, providing a direct measure of the local molecular order.

-

Neutron Scattering: In neutron scattering experiments, the large difference in the neutron scattering length between hydrogen and deuterium allows for "contrast variation."[10][14] By selectively deuterating either the cholesteryl esters, the surrounding lipids, or the solvent, specific components of a complex assembly can be made "visible" or "invisible" to the neutron beam.[10][15] This technique is invaluable for determining the precise location and conformation of cholesteryl esters within model membranes and lipoprotein particles.[11]

Data Presentation

Quantitative Data on Human Cholesterol Synthesis Rates

The following tables summarize quantitative data from studies that utilized deuterium labeling to measure cholesterol synthesis rates in humans under various conditions.

Table 1: Cholesterol Synthesis Rates in Response to Dietary Cholesterol [2]

| Subject Group | Diet | Cholesterol Synthesis Rate (pool/d, mean ± SEM) |

| Hypocholesterolemic | Low-cholesterol | 0.0711 ± 0.0153 |

| Medium-cholesterol | 0.0585 ± 0.0101 | |

| High-cholesterol | 0.0483 ± 0.0070 | |

| Normocholesterolemic | Low-cholesterol | 0.0756 ± 0.0095 |

| Medium-cholesterol | 0.0659 ± 0.0060 | |

| High-cholesterol | 0.0634 ± 0.0104 | |

| Hypercholesterolemic | Low-cholesterol | 0.0628 ± 0.0084 |

| Medium-cholesterol | 0.0507 ± 0.0082 | |

| High-cholesterol | 0.0481 ± 0.0082 |

Table 2: Deuterium Enrichment in Plasma Lipids After Deuterated Water Ingestion [5]

| Time Point | Plasma Water Enrichment (%) | Plasma Triglyceride Palmitate Enrichment (%) | Plasma Cholesterol Enrichment (%) |

| 12 h | ~0.3 | 0.6 - 0.76 | 0.32 ± 0.08 |

| 60 h | ~0.3 | 0.6 - 0.76 | 0.78 ± 0.18 |

Table 3: Plasma Cholesteryl Ester Transfer Protein (CETP) Concentrations in Hyperlipoproteinemia [16][17]

| Patient Group | CETP Concentration vs. Normals |

| Hypercholesterolemia | +26% |

| Combined Hyperlipidemia | +25% |

| Dysbetalipoproteinemia | +68% |

| Severe Chylomicronemia | +85% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated cholesteryl esters.

Quantification of Cholesteryl Esters by LC-MS/MS using Deuterated Internal Standards

This protocol outlines a general procedure for the accurate quantification of cholesteryl esters in biological samples.

a. Sample Preparation and Lipid Extraction:

-

Thaw frozen plasma or tissue homogenate on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Add a known amount of a deuterated cholesteryl ester internal standard mixture (e.g., d7-cholesteryl esters of common fatty acids like oleate, linoleate, and palmitate) in a suitable organic solvent.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or isopropanol.

-

Vortex the mixture vigorously for 1 minute and centrifuge at high speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Utilize a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase system typically consisting of a mixture of water, acetonitrile, and isopropanol containing an additive like ammonium formate to promote ionization.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Cholesteryl esters typically form ammonium adducts [M+NH₄]⁺.

-

Perform collision-induced dissociation (CID) on the precursor ions. A characteristic neutral loss of the cholesterol backbone (368.5 Da) is often observed, which can be used for selected reaction monitoring (SRM) or precursor ion scanning to specifically detect all cholesteryl ester species.[18]

-

Set up SRM transitions for each endogenous cholesteryl ester and its corresponding deuterated internal standard. For example, monitor the transition from the [M+NH₄]⁺ precursor to the common fragment ion at m/z 369.[3]

-

Optimize MS parameters such as collision energy and cone voltage for each analyte.

-

c. Data Analysis:

-

Integrate the peak areas for both the endogenous cholesteryl ester and the deuterated internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of the endogenous cholesteryl ester by comparing this ratio to a standard curve generated using known concentrations of the non-deuterated standard and a fixed amount of the deuterated internal standard.

Measurement of Cholesterol Synthesis Rate using Deuterated Water (D₂O) and GC-MS

This protocol describes the in vivo labeling of cholesterol with deuterium from D₂O and its subsequent analysis.

a. In Vivo Labeling:

-

Administer a single oral bolus of D₂O to the subject (human or animal). The dose is calculated based on the estimated total body water.[2]

-

Collect blood samples at predetermined time points (e.g., 0, 12, 24, 48, 60 hours) after D₂O administration.[5]

-

Isolate plasma by centrifugation.

b. Sample Preparation:

-

Extract total lipids from a known volume of plasma using a suitable solvent mixture (e.g., chloroform:methanol).

-

Saponify the lipid extract to hydrolyze cholesteryl esters and release free cholesterol.

-

Extract the non-saponifiable lipids, which include cholesterol.

-

Derivatize the extracted cholesterol (e.g., to its acetate or trimethylsilyl ether derivative) to improve its volatility for GC analysis.

-

Isolate a portion of the plasma for the determination of D₂O enrichment in body water.

c. GC-MS Analysis:

-

Cholesterol Analysis:

-

Inject the derivatized cholesterol sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) for separation.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Monitor the molecular ion cluster of the derivatized cholesterol to determine the distribution of mass isotopomers resulting from deuterium incorporation.

-

-

Body Water Enrichment Analysis:

-

Determine the deuterium enrichment in plasma water using a method such as GC-MS analysis of acetone exchanged with the plasma water.

-

d. Calculation of Synthesis Rate:

-

Calculate the fractional synthesis rate (FSR) of cholesterol using the rate of increase in deuterium enrichment in the plasma cholesterol pool and the deuterium enrichment in body water, based on precursor-product labeling principles.[8]

Synthesis of Deuterated Cholesteryl Esters

This protocol provides a general method for the synthesis of deuterated cholesteryl esters for use as internal standards.

a. Synthesis of Deuterated Cholesterol:

-

Start with a suitable precursor, such as 2α,3α-epoxy-6-oxo-5α-cholestane.

-

Perform a trans-diaxial opening of the epoxide ring using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Subsequent oxidation and reduction steps using reagents like sodium borodeuteride (NaBD₄) can introduce additional deuterium atoms at specific positions in the steroid ring.[19][20]

-

Protect and deprotect hydroxyl groups as needed to direct the reactions to the desired positions.

-

Purify the resulting deuterated cholesterol using column chromatography.

b. Esterification:

-

React the purified deuterated cholesterol with the desired fatty acid (e.g., oleic acid, linoleic acid) in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).[19][20]

-

The reaction is typically carried out in an anhydrous organic solvent.

-

Purify the resulting deuterated cholesteryl ester by column chromatography (e.g., silicic acid).

-

Confirm the identity and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.

Visualizations

Signaling and Metabolic Pathways

Caption: Simplified Cholesterol and Cholesteryl Ester Biosynthesis Pathway.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for diurnal periodicity in human cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Investigations of Protein–Lipid Complexes Using Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]

- 11. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium magnetic resonance study of cholesteryl esters in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Plasma concentrations of cholesteryl ester transfer protein in hyperlipoproteinemia. Relation to cholesteryl ester transfer protein activity and other lipoprotein variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

The Role of 14:1 Cholesteryl Ester-d7 in Advancing Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl esters, the storage and transport form of cholesterol, are of particular interest due to their association with various metabolic disorders, including atherosclerosis and non-alcoholic fatty liver disease. This technical guide provides an in-depth overview of 14:1 cholesteryl ester-d7 (cholesteryl myristoleate-d7), a deuterated internal standard, and its critical application in the quantitative analysis of cholesteryl esters using mass spectrometry-based lipidomics platforms.

This compound: Properties and Significance

This compound is a synthetic, stable isotope-labeled version of cholesteryl myristoleate, where seven hydrogen atoms on the cholesterol moiety have been replaced with deuterium. This seemingly subtle modification has profound implications for its use in quantitative mass spectrometry.

| Property | Value |

| Systematic Name | cholest-5-en-3β-yl(d7) (9Z)-tetradecenoate |

| Common Name | Cholesteryl-d7 myristoleate |

| Molecular Formula | C₄₁H₆₃D₇O₂ |

| Molecular Weight | 602.04 g/mol |

| CAS Number | 2342574-68-7 |

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its endogenous, non-labeled counterpart. This chemical similarity ensures that it behaves almost identically during sample preparation, extraction, chromatography, and ionization.[1] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by a mass spectrometer. This co-elution and differential mass detection are the cornerstones of the stable isotope dilution method, a gold standard for quantitative analysis in complex biological matrices.[2]

Key benefits of using this compound as an internal standard include:

-

Enhanced Accuracy and Precision: By spiking samples with a known amount of the deuterated standard at the beginning of the workflow, any sample loss during extraction or variability in ionization efficiency can be corrected for, leading to highly accurate and precise quantification.

-

Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements. As the deuterated standard is equally affected by these matrix effects, it allows for reliable normalization of the analyte signal.

-

Improved Method Robustness and Reproducibility: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental drift and other sources of analytical variability, ensuring the robustness and reproducibility of the analytical method.

Quantitative Analysis of Cholesteryl Esters using this compound

The quantification of cholesteryl esters, including cholesteryl myristoleate, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a general experimental protocol and present representative quantitative data.

Experimental Protocol: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol is a composite of established methods for the analysis of cholesteryl esters in biological samples, such as plasma, serum, or tissue homogenates.[3][4][5]

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 10-50 µL of plasma), add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol or chloroform/methanol mixture). The amount of internal standard added should be comparable to the expected concentration of the endogenous analyte.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for the separation of cholesteryl esters.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the cholesteryl esters based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transition for Endogenous 14:1 Cholesteryl Ester (Cholesteryl Myristoleate): The precursor ion is the ammonium adduct of the molecule [M+NH₄]⁺. The product ion is typically the cholesterol backbone fragment (m/z 369.3).

-

MRM Transition for this compound (Internal Standard): The precursor ion is the ammonium adduct of the deuterated molecule [M+NH₄]⁺. The product ion is the deuterated cholesterol backbone fragment (m/z 376.4).

-

-

3. Data Analysis and Quantification:

-

The peak areas of the endogenous 14:1 cholesteryl ester and the this compound internal standard are integrated.

-

A response factor is calculated by dividing the peak area of the analyte by the peak area of the internal standard.

-

The concentration of the endogenous analyte is determined by comparing its response factor to a calibration curve constructed using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Representative Quantitative Data

The following tables summarize representative concentrations of cholesteryl myristoleate (CE 14:1) and other cholesteryl esters in human samples, as reported in lipidomics literature. These values can vary depending on the study population, sample type, and analytical methodology.

Table 1: Cholesteryl Ester Concentrations in Human Serum (µg/mL)

| Cholesteryl Ester Species | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) |

| CE 14:1 (Myristoleate) | 0.85 | 0.32 |

| CE 16:0 (Palmitate) | 25.4 | 8.9 |

| CE 18:1 (Oleate) | 45.2 | 15.1 |

| CE 18:2 (Linoleate) | 88.7 | 29.5 |

| CE 20:4 (Arachidonate) | 12.3 | 4.1 |

Data adapted from studies on human serum lipid profiles.

Table 2: Correlation of Serum Cholesteryl Ester 14:1 with Clinical Parameters in Male Patients with Inflammatory Bowel Disease [6]

| Clinical Parameter | Correlation Coefficient (r) | p-value |

| Serum PCSK9 | Positive | Significant |

| Urinary PCSK9 | Positive | 0.046 |

Metabolic Pathway of Cholesteryl Myristoleate

Cholesteryl myristoleate is formed through the esterification of cholesterol with myristoleic acid (14:1). This process is a key part of overall cholesterol metabolism, which is tightly regulated to maintain cellular and systemic homeostasis.

Myristoleic acid itself can be synthesized from the saturated fatty acid, myristic acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[7] Once esterified to cholesterol, cholesteryl myristoleate is a neutral lipid that can be stored in lipid droplets within cells or packaged into lipoproteins for transport in the bloodstream.

Two key enzymes are involved in the synthesis of cholesteryl esters:

-

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme is primarily responsible for the esterification of cholesterol for storage in lipid droplets.[8]

-

Lecithin-cholesterol acyltransferase (LCAT): This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). LCAT plays a crucial role in reverse cholesterol transport by esterifying cholesterol on the surface of HDL particles.

The diagram below illustrates the central role of cholesteryl ester formation and transport in cellular cholesterol homeostasis.

Caption: Metabolic pathway of cholesteryl myristoleate formation and transport.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for a lipidomics study employing this compound for the quantification of cholesteryl esters.

Caption: A typical experimental workflow for quantitative lipidomics of cholesteryl esters.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard in LC-MS/MS-based analytical methods enables the accurate, precise, and robust quantification of cholesteryl myristoleate and other cholesteryl esters in complex biological samples. This capability is crucial for elucidating the roles of these lipids in metabolic health and disease, and for the development of novel diagnostic and therapeutic strategies. The methodologies and understanding presented in this guide are intended to support the scientific community in advancing our knowledge of the intricate world of lipids.

References

- 1. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. metabolon.com [metabolon.com]

- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

Unraveling the Dynamics of the Lipidome: An In-depth Technical Guide to Stable Isotope Labeled Lipids

For Researchers, Scientists, and Drug Development Professionals

Lipids, far from being passive structural components or simple energy depots, are critical players in a vast array of cellular processes, from signal transduction to membrane dynamics. Understanding the intricate lifecycle of these molecules—their synthesis, transport, and turnover—is paramount in deciphering cellular function in both health and disease, and is a cornerstone of modern drug development. This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technology that moves beyond static snapshots to reveal the dynamic nature of the lipidome.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N), to "tag" molecules of interest.[1] These labeled molecules are chemically identical to their naturally abundant counterparts and are metabolized in the same way by biological systems.[2] The key difference lies in their mass, which allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

By introducing stable isotope-labeled precursors into cells, tissues, or whole organisms, researchers can track their incorporation into newly synthesized lipids. This enables the direct measurement of metabolic fluxes, providing quantitative insights into the rates of lipid synthesis, degradation, and remodeling.[2][5] This dynamic perspective is crucial for understanding how lipid metabolism is altered in various pathological conditions and in response to therapeutic interventions.

Key Applications in Research and Drug Development

The ability to trace the metabolic fate of lipids has profound implications for various research areas:

-

Elucidating Metabolic Pathways: Stable isotope labeling is instrumental in mapping the intricate network of lipid metabolic pathways, identifying key enzymes and regulatory points.

-

Biomarker Discovery: By comparing lipid turnover rates between healthy and diseased states, novel dynamic biomarkers can be identified for diagnostic and prognostic purposes.

-

Pharmacodynamic Analysis: In drug development, this technique allows for the precise measurement of a drug's effect on specific lipid metabolic pathways, providing crucial information on its mechanism of action and efficacy.[1]

-

Understanding Disease Pathogenesis: Dynamic lipidomics studies have provided critical insights into the role of altered lipid metabolism in diseases such as cancer, metabolic syndrome, neurodegenerative disorders, and cardiovascular disease.[2]

Experimental Protocols: A Step-by-Step Approach

The successful implementation of stable isotope labeling experiments hinges on meticulous planning and execution. Below are detailed protocols for common in vitro and in vivo labeling strategies.

In Vitro Labeling of Cultured Cells with ¹³C-Glucose

This protocol describes the labeling of lipids in adherent mammalian cells to trace de novo fatty acid and glycerolipid synthesis.

Materials:

-

Adherent mammalian cell line

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

LC-MS grade methanol, chloroform, and water

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest. Allow cells to adhere overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with dFBS and the desired concentration of [U-¹³C₆]-glucose.

-

Labeling: Aspirate the standard growth medium and wash the cells once with PBS. Add the prepared ¹³C-glucose labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope. The optimal labeling time depends on the specific lipid class and pathway being investigated and should be determined empirically.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid-containing organic phase from the polar metabolite-containing aqueous phase.

-

-

Sample Preparation for Analysis: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

In Vivo Lipid Labeling in Mice

This protocol outlines a procedure for tracing lipid disposition in vivo using stable isotope-labeled fatty acids.[6]

Materials:

-

C57BL/6 mice

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₈-oleic acid)

-

Vehicle for administration (e.g., corn oil)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Anesthesia

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Tracer Administration: Administer the stable isotope-labeled fatty acid to the mice. A common method is oral gavage. For example, administer 150 mg/kg of ¹³C₁₈-oleic acid mixed with corn oil.[6]

-

Blood Sampling: Collect blood samples at serial time points following tracer administration.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Lipid Extraction: Extract lipids from the plasma using a suitable solvent system (e.g., methanol/pentanol).[6]

-

Sample Analysis: Analyze the lipid extracts by LC-MS to determine the concentration of the labeled lipid in various lipid classes over time.

Quantitative Data Presentation

The power of stable isotope labeling lies in its ability to generate quantitative data on lipid dynamics. The following tables summarize representative data from lipidomics studies.

| Lipid Class | Labeled Precursor | Cell Line/Organism | Turnover Rate (Half-life) | Reference |

| Glucosylceramide | [¹³C-U]glucose | HEp-2 cells | ~70% rapid turnover pool | [7] |

| Lactosylceramide | [¹³C-U]glucose | HEp-2 cells | ~50% rapid turnover pool | [7] |

| Globotriaosylceramide | [¹³C-U]glucose | HEp-2 cells | ~50% rapid turnover pool | [7] |

| Phospholipids | [¹³C₆]-glucose | Drosophila melanogaster | 2 to 200 days | [8] |

| Acylglycerols | [¹³C₆]-glucose | Drosophila melanogaster | Varies by species | [8] |

Table 1: Representative Lipid Turnover Rates Determined by Stable Isotope Labeling.

| Parameter | Control Group | Treatment Group | Fold Change | p-value |

| De novo lipogenesis | 100 ± 12 | 250 ± 25 | 2.5 | <0.01 |

| Fatty acid oxidation | 50 ± 8 | 20 ± 5 | 0.4 | <0.05 |

| Triglyceride synthesis | 120 ± 15 | 300 ± 30 | 2.5 | <0.01 |

Table 2: Hypothetical Quantitative Comparison of Lipid Fluxes in Response to a Drug Treatment. Data are presented as relative flux rates (mean ± SD).

Visualizing Complexity: Workflows and Pathways

Understanding the flow of experiments and the intricate connections within metabolic pathways is crucial. The following diagrams, generated using Graphviz, illustrate key concepts in stable isotope labeling.

References

- 1. agilent.com [agilent.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved" by Penghui Lin, Li Dai et al. [uknowledge.uky.edu]

- 5. Stable isotope analysis of dynamic lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 7. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Precision: An In-depth Technical Guide to the Role of Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry (MS), the pursuit of accuracy and reproducibility is paramount. This technical guide delves into the critical role of internal standards (IS) as a fundamental tool for achieving reliable and high-quality data in mass spectrometry. Internal standards are indispensable for correcting variations that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1][2]

The Fundamental Principle of Internal Standardization

Quantitative mass spectrometry is susceptible to variations that can occur at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of the results.[1][2][3][4]

An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality controls in an experiment, ideally at the earliest possible stage.[1][4] The core principle is that the IS, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process.[1] Instead of relying on the absolute signal intensity of the analyte, which can fluctuate, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[1]

Types of Internal Standards

The selection of an appropriate internal standard is paramount for the success of a quantitative assay. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[1][2] The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards and Structural Analogs.[1][4]

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the "gold standard" in mass spectrometry.[2] These are molecules where one or more atoms of the analyte have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][4]

-

Advantages: SIL-IS are chemically and physically almost identical to the analyte.[2] This means they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[2] This near-perfect mimicry provides the most accurate correction for analytical variability.[1]

-

Disadvantages: The synthesis of SIL-IS can be expensive and they may not be commercially available for all analytes.[3][5] There is also a small risk of isotopic interference if the isotopic purity of the SIL-IS is not high.[6]

Structural Analogs

Structural analogs are compounds that have a similar chemical structure to the analyte but are not isotopically labeled.[4]

-

Advantages: They are often more readily available and less expensive than SIL-IS.[3]

-

Disadvantages: Because their physicochemical properties are not identical to the analyte, they may not perfectly co-elute or experience the exact same matrix effects.[3] Careful validation is required to ensure they provide adequate correction.[3] An important consideration is to ensure the analog is not a potential metabolite of the drug being analyzed.[3]

Experimental Protocols

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following sections provide detailed methodologies for two common applications.

Protocol 1: Drug Quantification in Human Plasma (Gefitinib)

This protocol outlines the quantification of the drug Gefitinib and its metabolite in human plasma using a stable isotope-labeled internal standard.

1. Preparation of Standards:

-

Prepare stock solutions of Gefitinib, O-desmethyl gefitinib, and a stable isotope-labeled internal standard (e.g., Gefitinib-d6) in methanol.[1]

-

Prepare calibration standards (ranging from 5-1000 ng/mL for Gefitinib) and Quality Control (QC) samples by spiking the stock solutions into blank human plasma.[1]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 500 ng/mL).[1]

-

Add a precipitating agent, such as acetonitrile or methanol (often containing the internal standard), in a 3:1 or 4:1 ratio to the sample volume.[2]

-

Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[2]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.[2]

3. LC-MS/MS Analysis:

-

LC System: Utilize a suitable HPLC or UPLC system.[7]

-

Column: A C18 column is commonly used.[7]

-

Mobile Phase: A gradient of ammonium formate and acetonitrile is a typical mobile phase.[7]

-

Flow Rate: 300 µL/min.[1]

-

Injection Volume: 5 µL.[1]

-

MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Gefitinib, its metabolite, and the internal standard.[1]

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.[1]

-

Determine the concentration of unknown samples from this curve.[1]

Protocol 2: Relative Protein Quantification using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics where the labeled proteome acts as the internal standard.[1]

1. Metabolic Labeling:

-

Culture two populations of cells in parallel.

-

One population (the "heavy" sample) is grown in media containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

The other population (the "light" sample) is grown in media with normal amino acids.

2. Sample Preparation:

-

Lyse the "light" and "heavy" cell populations separately.

-

Measure the protein concentration for each lysate (e.g., using a BCA assay).[1]

-

Combine the "light" and "heavy" lysates in a 1:1 protein ratio.[1]

-

Separate the combined protein mixture using SDS-PAGE.[1]

-

Excise gel bands and perform in-gel digestion with trypsin.[1]

-

Extract the resulting peptides from the gel pieces.[1]

3. LC-MS/MS Analysis:

-

Analyze the extracted peptides on a high-resolution Orbitrap mass spectrometer.[1]

-

The instrument acquires MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide identification.[1]

4. Data Analysis:

-

Process the raw data using software like MaxQuant.[1]

-

The software identifies peptide pairs and calculates the Heavy/Light (H/L) ratio from the MS1 peak intensities.[1]

-

Protein ratios are calculated based on the median of all unique peptide ratios identified for that protein.[1]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Bioanalytical Method Validation - Quality Control Sample Results

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 5 | 4.85 | 97.0 | 8.5 |

| Low | 15 | 15.3 | 102.0 | 6.2 |

| Mid | 500 | 495.5 | 99.1 | 4.1 |

| High | 800 | 808.0 | 101.0 | 3.5 |

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Table 2: SILAC Proteomics - Down-regulated Proteins in HeLa Cells

| Protein Name | Gene Name | Heavy/Light (H/L) Ratio | Fold Change |

| Protein X | GENEX | 0.52 | -1.92 |

| Protein Y | GENEY | 0.33 | -3.03 |

| Protein Z | GENEZ | 0.67 | -1.49 |

Troubleshooting Internal Standard Variability

A consistent internal standard response is crucial for reliable quantification. Variability in the IS signal can indicate issues with the analytical method.

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate and reliable quantitative results in mass spectrometry, particularly within the demanding context of drug development and bioanalysis.[7] By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data.[1][7] Stable isotope-labeled standards represent the ideal choice, providing the most accurate correction for nearly all sources of error, particularly matrix effects.[1] When they are not feasible, carefully selected structural analogs can still offer significant improvements over external calibration alone.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. benchchem.com [benchchem.com]

14:1 cholesteryl ester-d7 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14:1 Cholesteryl Ester-d7 (Cholesteryl Myristoleate-d7), a deuterated analog of an endogenous cholesteryl ester. This document compiles key analytical data, detailed experimental methodologies for its quantification, and relevant metabolic pathways. It is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in metabolomics, lipidomics, and drug development studies.

Compound Specifications

This compound is a synthetic, deuterated form of cholesteryl myristoleate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other cholesteryl esters.

Table 1: General and Physical-Chemical Properties

| Property | Value | Source |

| Systematic Name | cholest-5-en-3β-yl(d7) (9Z-tetradecenoate) | [1] |

| Synonyms | Cholesteryl-d7 myristoleate, 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3beta-ol (9Z-tetradecenoate) | [1] |

| Molecular Formula | C₄₁H₆₃D₇O₂ | [2][3] |

| Formula Weight | 602.04 g/mol | [3] |

| Exact Mass | 601.5815 | [2] |

| Purity | >99% | [3] |

| Physical Form | Solution in 1:1 Dichloromethane:Methanol | [2] |

| Storage Temperature | -20°C | [3] |

Table 2: Concentration in Standard Solutions

| Product | Concentration | Source |

| Chol Ester Internal Standard Mixture - UltimateSPLASH™ | 25 µg/mL | [2] |

Experimental Protocols

The quantification of cholesteryl esters, including this compound, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method adapted from established procedures for the analysis of cholesteryl esters in biological samples.[4][5][6]

Lipid Extraction from Biological Samples

A standard lipid extraction, such as a modified Bligh-Dyer or Folch method, is recommended.

Workflow for Lipid Extraction:

Caption: Workflow for the extraction of lipids from biological samples.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph: A UHPLC system capable of binary gradients.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

MS/MS Conditions:

-

Ionization Mode: Positive ESI or APCI.

-

Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

-

Precursor Ion for Cholesteryl Esters: The [M+NH₄]⁺ adduct.

-

Product Ion for Cholesteryl Esters: A common fragment ion at m/z 369.3, corresponding to the dehydrated cholesterol backbone.[5][7]

-

MRM Transition for this compound: The specific transition would be determined by infusing the standard, but would be based on the precursor ion of the deuterated molecule and the common fragment ion.

Workflow for LC-MS/MS Quantification:

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 14:1 Cholesteryl Ester-d7

For researchers, scientists, and drug development professionals utilizing lipidomics and metabolic studies, 14:1 Cholesteryl Ester-d7 (also known as cholesteryl myristoleate-d7) serves as a critical internal standard for mass spectrometry-based quantification of cholesteryl esters. This in-depth technical guide provides a comprehensive overview of its commercial suppliers, key technical specifications, a detailed experimental protocol for its use, and insights into the biological pathways of cholesteryl esters.

Commercial Availability

Several reputable suppliers offer this compound, ensuring its accessibility for research purposes. The primary suppliers and their respective product details are summarized below.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |

| Avanti Polar Lipids | 14:1 Cholesteryl-d7 Ester | 700220 | >99% | Solution | -20°C |

| (Distributed by Sigma-Aldrich/MilliporeSigma outside the US) | cholesteryl-d7 myristoleate | ||||

| MedChemExpress | This compound | HY-146774S | Not specified | Not specified | Room temperature in continental US; may vary elsewhere |

| Clinisciences | This compound | HY-146774S-5mg | Not specified | Not specified | Not specified |

Technical Specifications

The deuterated standard, this compound, is a stable isotope-labeled version of the endogenous cholesteryl myristoleate. Its physical and chemical properties are crucial for its application in quantitative lipid analysis.

| Property | Value |

| Chemical Name | Cholesteryl-d7 myristoleate |

| Synonyms | 14:1 Cholesteryl-d7 Ester |

| CAS Number | 2342574-68-7[1] |

| Molecular Formula | C₄₁H₆₃D₇O₂[1] |

| Molecular Weight | 602.04 g/mol [1] |

| Purity | >99% (as specified by Avanti Polar Lipids)[2] |

| Storage Temperature | -20°C[1][2] |

Experimental Protocol: Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a general method for the quantification of cholesteryl esters in biological samples, such as plasma, cells, or tissues, using this compound as an internal standard. This method is adapted from established lipidomics workflows.[3]

Sample Preparation and Lipid Extraction

-

Homogenization : Homogenize tissue samples in an appropriate buffer. For cell pellets, resuspend in a suitable buffer.

-

Spiking of Internal Standard : Add a known amount of this compound (e.g., 1 nmol) to each sample.

-

Lipid Extraction (Folch Method) :

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex thoroughly for 15 minutes.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System : A reverse-phase liquid chromatography system.

-

Column : A C18 column suitable for lipid analysis.

-

Mobile Phase A : Acetonitrile:water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B : Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient : A suitable gradient to separate the cholesteryl esters. For example, start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer capable of performing MS/MS.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

MS/MS Transitions :

-

Monitor the transition of the precursor ion (M+NH₄)⁺ of endogenous cholesteryl esters to the product ion corresponding to the loss of the fatty acyl chain and ammonia (m/z 369.3).

-

For the internal standard, this compound, monitor the transition of its corresponding precursor ion to the deuterated cholesterol fragment (m/z 376.4).

-

Data Analysis and Quantification

-

Integrate the peak areas of the endogenous cholesteryl esters and the this compound internal standard.

-

Calculate the response ratio of the analyte to the internal standard.

-

Quantify the amount of each endogenous cholesteryl ester using a calibration curve generated with known amounts of non-deuterated cholesteryl ester standards.

Biological Significance and Signaling Pathways

Cholesteryl esters are neutral lipids that play a central role in the transport and storage of cholesterol. They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin-cholesterol acyltransferase (LCAT) in plasma.

The fatty acid component of cholesteryl esters can vary, and the specific composition can have biological implications. Cholesteryl myristoleate (14:1) has been identified in various biological matrices and its levels can be altered in certain disease states, such as inflammatory bowel disease.[4]

A signaling pathway involving the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor, has been shown to lead to the formation of cholesteryl esters. This pathway is dependent on the activation of protein kinase C zeta (PKCζ) and extracellular signal-regulated kinases 1/2 (ERK1/2), which in turn stimulates ACAT activity.[5] This highlights a novel mechanism by which a cell surface receptor can influence intracellular cholesterol metabolism.

Below are diagrams illustrating the general metabolism of cholesteryl esters and the CCK2R signaling pathway leading to their formation.

References

- 1. Showing Compound Cetyl myristoleate (FDB017636) - FooDB [foodb.ca]

- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 14:1 Cholesteryl Ester-d7 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular diseases. Accurate quantification of specific CE species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 14:1 cholesteryl ester (cholesteryl myristoleate), utilizing its deuterated stable isotope, 14:1 cholesteryl ester-d7, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1][2]

This method is applicable to the analysis of 14:1 cholesteryl ester in biological matrices such as plasma and cell lysates, providing a valuable tool for researchers in lipidomics and drug development.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

This protocol details a modified Folch extraction method for the isolation of total lipids from human plasma.

Materials:

-

Human plasma

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

0.9% NaCl solution (Saline)

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Thaw frozen human plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma.

-

Add 10 µL of the this compound internal standard solution to the plasma.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v methanol:water with 10 mM ammonium formate) for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Value |

| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

Instrumentation:

-

Triple Quadrupole Mass Spectrometer

Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 14:1 Cholesteryl Ester | [To be determined] | 369.3 | [To be optimized] | 100 |

| This compound | [To be determined] | 376.3 | [To be optimized] | 100 |

Note: The precursor ion will be the [M+NH₄]⁺ adduct of the respective cholesteryl ester. The product ion at m/z 369.3 corresponds to the neutral loss of the fatty acid and water from the cholesterol backbone, a characteristic fragment for cholesteryl esters. The product ion for the d7-labeled internal standard at m/z 376.3 corresponds to the deuterated cholesterol backbone fragment. Collision energy should be optimized for each specific instrument to achieve the maximum signal intensity.

Data Presentation

The following tables represent typical method validation data for the quantification of a cholesteryl ester using an LC-MS/MS method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| 14:1 Cholesteryl Ester | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 15% |

| Low | 3 | < 10% | < 10% | ± 10% |

| Medium | 100 | < 10% | < 10% | ± 10% |

| High | 800 | < 10% | < 10% | ± 10% |

Visualizations

Experimental Workflow

References

- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Use of Cholesteryl Ester Internal Standards in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals